Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a methyl ester group and a 3-oxobut-1-en-1-yl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate typically involves the reaction of furan derivatives with acylmethylenetriphenylphosphoranes. This reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction of 5-tert-butyl-2- and -3-furoyl phosphonates with acylmethylenetriphenylphosphoranes can yield a series of 1-R-1-oxo-3-(3-methyl-5-tert-butylfuran-2-yl)- and -R-1-oxo-3-(3-methyl-5-tert-butylfuran-3-yl)-3-(diethoxyphosphoryl)-2-propenes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The furan ring and the side chain can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like hydrazine hydrate can induce cyclization and substitution reactions.
Major Products Formed
Oxidation: Formation of 1,2,3-selenodiazole derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of hydrazones or pyrazolines depending on the reaction conditions.
Scientific Research Applications
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler derivative with similar structural features but lacking the 3-oxobut-1-en-1-yl side chain.
Methyl 5-(methoxymethyl)furan-2-carboxylate: Another furan derivative with a different substituent on the furan ring.
5-(Furan-3-yl)-2-methylpent-1-en-3-one: A structurally related compound with a different side chain.
Uniqueness
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the furan ring and the 3-oxobut-1-en-1-yl side chain allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Biological Activity
Methyl 5-(3-oxobut-1-en-1-yl)furan-2-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an α,β-unsaturated carbonyl system, which contribute to its reactivity and biological properties. The molecular formula is C9H10O4, with a molecular weight of 182.17 g/mol. Its structure allows it to participate in various chemical reactions, including Diels-Alder reactions, which can influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of furan-based compounds have shown moderate to strong inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest potential effectiveness in treating bacterial infections .
Antioxidant Properties
The antioxidant activity of furan derivatives has been documented, with implications for their role in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
Research indicates that furan-containing compounds can exhibit anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such mechanisms highlight their potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells.
- Receptor Modulation : Some furan derivatives act as modulators of neurotransmitter receptors, potentially influencing neurological functions .
- Reactive Oxygen Species (ROS) Scavenging : The ability to neutralize ROS contributes to both antioxidant and anti-inflammatory activities.
Study on Antimicrobial Activity
A study examining the antimicrobial properties of various furan derivatives found that specific structural modifications enhanced their efficacy against S. aureus and E. coli. The study reported MIC values ranging from 10 μg/mL to 50 μg/mL for the most active compounds .
Investigation into Antioxidant Effects
A comparative analysis highlighted that this compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative stress .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
methyl 5-[(E)-3-oxobut-1-enyl]furan-2-carboxylate |
InChI |
InChI=1S/C10H10O4/c1-7(11)3-4-8-5-6-9(14-8)10(12)13-2/h3-6H,1-2H3/b4-3+ |
InChI Key |
RSRPMJCRXCCSSE-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(O1)C(=O)OC |
Canonical SMILES |
CC(=O)C=CC1=CC=C(O1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.